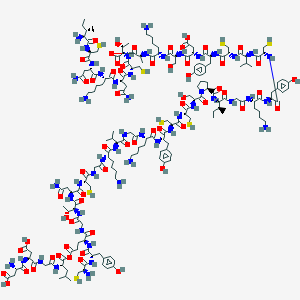
4-Nitrobenzaldehído
Descripción general
Descripción
4-Nitrobenzaldehyde (4-NBA) is an organic compound that is widely used in scientific research and in the laboratory setting. 4-NBA is a colorless to yellowish-brown liquid with a boiling point of 194 °C and a melting point of -20 °C. It is a nitrobenzaldehyde, a type of aldehyde, with a chemical formula of C6H4NO2. It is an important intermediate in the synthesis of many organic compounds and is used in the production of pharmaceuticals, dyes, and fragrances. 4-NBA is also used as a reagent in biochemical and physiological assays, as well as in the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Reducción fotocatalítica
El 4-Nitrobenzaldehído se utiliza en experimentos de reducción fotocatalítica. Un estudio utilizó polvos compuestos de CdS/TiO2 para la reducción selectiva de this compound por luz visible . Los electrones generados por la irradiación de luz visible de CdS se utilizaron para la reducción fotoquímica cuantitativa de this compound a 4-aminobenzaldehído .
Preparación de alcoholes homoalílicos
El this compound se utiliza en la preparación de alcoholes homoalílicos . Los alcoholes homoalílicos son bloques de construcción importantes en la síntesis orgánica y se pueden utilizar para crear una amplia variedad de moléculas orgánicas complejas.
Desarrollo de organocatalizadores tripéptidos
El this compound está involucrado en el desarrollo y la evaluación de una serie de organocatalizadores tripéptidos . Los organocatalizadores son catalizadores que están compuestos por elementos no metálicos que se encuentran en compuestos orgánicos. Se utilizan en diversas reacciones químicas debido a su capacidad para aumentar la velocidad de las reacciones sin consumirse.
Aplicaciones ambientales
Debido a su participación en reacciones fotocatalíticas, el this compound se puede utilizar en aplicaciones ambientales como la degradación de contaminantes .
Ciencia de materiales
El estudio de la interacción del this compound con otros compuestos como CdS y TiO2 puede contribuir al campo de la ciencia de materiales, particularmente en la comprensión de las propiedades de los materiales compuestos .
Energías renovables
Las propiedades fotocatalíticas del this compound se pueden aprovechar en el campo de las energías renovables. <a data-citationid="3b869a69-7d9b-7b99-605d-6
Safety and Hazards
4-Nitrobenzaldehyde may cause an allergic skin reaction and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not allowing contaminated work clothing out of the workplace .
Mecanismo De Acción
Target of Action
4-Nitrobenzaldehyde is an organic aromatic compound that primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has also been implicated in various malignancies, making it a potential target for cancer treatment .
Mode of Action
The mode of action of 4-Nitrobenzaldehyde involves its conversion into semicarbazones and thiosemicarbazones, which have been found to inhibit cathepsin B activity . The inhibition mechanism is proposed to be competitive, with the designed derivatives interacting with the active site of the enzyme .
Biochemical Pathways
The inhibition of cathepsin B by 4-Nitrobenzaldehyde derivatives affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover and antigen processing, its inhibition can impact these processes . .
Result of Action
The primary result of 4-Nitrobenzaldehyde’s action is the inhibition of cathepsin B activity. This can potentially disrupt the physiological processes that cathepsin B is involved in, such as protein turnover and antigen processing . In the context of cancer, where cathepsin B is often overexpressed, the inhibition of this enzyme could potentially slow down tumor growth .
Análisis Bioquímico
Biochemical Properties
4-Nitrobenzaldehyde is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is involved in various biochemical reactions, particularly in the reduction of carbonyl compounds .
Cellular Effects
It is known to be a synthetic raw material and an important photodegradation product of chloramphenicol . It has a structural “alert” of human genotoxic potential and reported mutagenicity .
Molecular Mechanism
It is known to participate in the reaction of 4-nitrotoluene and chromium (VI) oxide in acetic anhydride
Temporal Effects in Laboratory Settings
It is known to be a synthetic raw material and an important photodegradation product of chloramphenicol .
Metabolic Pathways
4-Nitrobenzaldehyde is involved in the reaction of 4-nitrotoluene and chromium (VI) oxide in acetic anhydride
Subcellular Localization
Some aldehyde reductases, which may interact with 4-Nitrobenzaldehyde, are known to be localized to the cytoplasm .
Propiedades
IUPAC Name |
4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFQSNOROATLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022061 | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00354 [mmHg] | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
555-16-8 | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX859P8MB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)








![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)
